(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone

Descripción

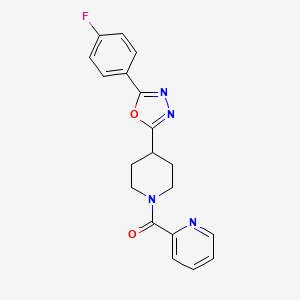

The compound “(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone” features a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at the 5-position. This heterocycle is conjugated to a piperidine ring at the 2-position, while the piperidine’s nitrogen is further linked to a pyridin-2-yl methanone moiety. Such structural motifs are commonly associated with bioactivity in medicinal chemistry, particularly as kinase inhibitors or receptor modulators. The 4-fluorophenyl group enhances metabolic stability and electron-withdrawing properties, the piperidine ring contributes to solubility and conformational flexibility, and the pyridine moiety may facilitate hydrogen bonding or π-π stacking interactions in biological targets .

Propiedades

IUPAC Name |

[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-pyridin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2/c20-15-6-4-13(5-7-15)17-22-23-18(26-17)14-8-11-24(12-9-14)19(25)16-3-1-2-10-21-16/h1-7,10,14H,8-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTZFFZQOMJAFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone is a derivative of oxadiazole and piperidine, which have been recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a fluorophenyl group and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms. The presence of the piperidine ring further contributes to its pharmacological properties.

| Property | Details |

|---|---|

| Molecular Formula | C₁₅H₁₃FN₄O₂ |

| Molecular Weight | 288.29 g/mol |

| CAS Number | 126631-00-3 |

| IUPAC Name | This compound |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The oxadiazole ring may inhibit enzymes crucial for cellular processes. For instance, compounds with similar structures have shown inhibitory effects on acetylcholinesterase and urease .

- Antimicrobial Activity : The compound exhibits potential as an antimicrobial agent due to its ability to disrupt bacterial cell wall synthesis or function.

- Anticancer Properties : Studies indicate that derivatives of oxadiazole can induce apoptosis in cancer cells by modulating pathways involving Bcl-2 proteins .

Antimicrobial Activity

A study evaluating various oxadiazole derivatives found that compounds similar to this compound demonstrated significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were reported in the range of 10–50 µg/mL .

Anticancer Efficacy

Research has highlighted the anticancer potential of this class of compounds. For example, a derivative exhibited IC50 values lower than 30 µM against several cancer cell lines, indicating strong cytotoxicity . The mechanism involved apoptosis induction through the activation of caspases and disruption of mitochondrial membrane potential.

Enzyme Inhibition

The compound has also been tested for its ability to inhibit key enzymes involved in metabolic processes. For instance, it showed promising results as a competitive inhibitor against tyrosinase, with an IC50 value significantly lower than that of standard inhibitors like kojic acid .

Case Study 1: Antimicrobial Testing

In a comparative study of various oxadiazole derivatives, the compound was evaluated for its antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that it was particularly effective against E. coli, suggesting its potential use in developing new antibiotics.

Case Study 2: Cancer Cell Line Evaluation

A series of experiments conducted on human cancer cell lines (e.g., A431 and U251) revealed that the compound induced significant cell death at concentrations below 20 µM. This was attributed to its ability to interfere with cellular signaling pathways related to proliferation and survival .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit promising antimicrobial properties. For instance, compounds similar to (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone were evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial activity, suggesting potential use in treating infections caused by resistant strains .

Anticancer Potential

Oxadiazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that certain compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been evaluated for its efficacy against different cancer cell lines, showing promising results that warrant further investigation .

Protein Kinase Inhibition

The compound's structural features suggest potential as a protein kinase inhibitor. Protein kinases play critical roles in cellular signaling pathways related to cancer and other diseases. Preliminary studies assessing the inhibitory activity of similar compounds on various kinases have shown some degree of effectiveness, indicating a possible therapeutic avenue for drug development targeting these enzymes .

Synthesis and Biological Evaluation

A study published in 2023 focused on synthesizing a series of oxadiazole derivatives and evaluating their biological activities. The synthesized compounds were characterized using techniques like NMR and mass spectrometry, confirming their structures before testing their antimicrobial and anticancer activities. Results indicated that several derivatives exhibited strong inhibitory effects against bacterial strains and cancer cell lines .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in disease pathways. These computational studies provide insights into the compound's mechanism of action and help optimize its structure for enhanced activity .

Comparación Con Compuestos Similares

Structural Analog 1: 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one

Key Differences :

- Heterocycle Core: Replaces the 1,3,4-oxadiazole with a 1,3,4-thiadiazole.

- Substituents: The 4-methoxyphenyl group (electron-donating) contrasts with the pyridin-2-yl methanone (electron-withdrawing), affecting electronic interactions with targets.

- Additional Ring System : Incorporates a thiazolidin-4-one ring, which may confer rigidity and influence pharmacokinetic properties like absorption.

Implications : Thiadiazole derivatives often exhibit enhanced antimicrobial or antitumor activity compared to oxadiazoles, but reduced metabolic stability due to sulfur’s susceptibility to oxidation .

Structural Analog 2: 2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone

Key Differences :

- Aromatic Substituent : Replaces 4-fluorophenyl with a furan-2-yl group. Furan’s lower electronegativity and reduced steric bulk may decrease target binding in environments requiring strong electron-withdrawing groups.

- Linker Chemistry: A sulfanyl-ethanone linker replaces the direct piperidine-pyridinyl methanone bond, altering spatial orientation and hydrogen-bonding capacity. Implications: Furan-containing compounds are prone to metabolic oxidation, which could shorten half-life compared to fluorophenyl analogs .

Comparative Analysis Table

Research Findings and Implications

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorophenyl group in the target compound likely enhances binding to electron-deficient pockets in enzymes, whereas the 4-methoxyphenyl in Analog 1 may favor interactions with hydrophobic residues .

- Heterocycle Impact : Thiadiazole (Analog 1) offers stronger electronegativity but lower metabolic stability than oxadiazole. Furan (Analog 2) provides less steric hindrance but reduced stability .

Q & A

Q. Optimization Table :

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Oxadiazole | Ethanol, 80°C, 8h | 72 | 95% |

| Piperidine Coupling | DMF, CuI, 100°C | 65 | 90% |

| Acylation | AlCl, DCM, RT | 58 | 88% |

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol) .

Basic: Which spectroscopic and analytical techniques confirm the structural integrity of this compound?

Answer:

Critical techniques include:

- NMR Spectroscopy : H and C NMR confirm the presence of the fluorophenyl (δ 7.2–7.4 ppm), oxadiazole (δ 8.1 ppm), and piperidine (δ 2.5–3.5 ppm) groups .

- IR Spectroscopy : Peaks at 1650 cm (C=O stretch) and 1250 cm (C-F stretch) validate functional groups .

- HPLC-MS : Ensures >95% purity and confirms molecular weight (e.g., [M+H] = 380.1) .

Q. Example SAR Table :

| Derivative | Modification | IC (nM) | Solubility (µg/mL) |

|---|---|---|---|

| Parent Compound | None | 120 | 15 |

| -CF Analog | 4-F → 4-CF | 85 | 8 |

| Thiadiazole Analog | Oxadiazole → Thiadiazole | 150 | 20 |

Bioactivity is assessed via enzyme inhibition assays (e.g., kinase targets) and cytotoxicity screening (MTT assay) .

Advanced: How to resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50 values)?

Answer:

Contradictions arise from assay variability. Mitigation strategies include:

Standardized Protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (ATP concentration, incubation time) .

Orthogonal Assays : Validate results with complementary methods (e.g., SPR for binding affinity vs. fluorescence polarization) .

Data Normalization : Report activity relative to a common positive control (e.g., staurosporine for kinase inhibition) .

Q. Case Study :

- Conflict : IC = 120 nM (Study A) vs. 300 nM (Study B) for kinase X.

- Resolution : Study B used 10% serum, reducing compound bioavailability. Repeat under serum-free conditions to align results .

Advanced: What computational approaches predict the compound's interaction with biological targets?

Answer:

Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase). Key interactions: oxadiazole-F with Lys721; pyridine-N with Met769 .

MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and identify critical hydrogen bonds .

QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties .

Q. Output Example :

| Parameter | Value | Relevance |

|---|---|---|

| Docking Score (kcal/mol) | -9.2 | High affinity |

| logP | 2.8 | Moderate lipophilicity |

| Predicted Clearance (mL/min/kg) | 12 | Hepatic metabolism likely |

Advanced: How to address poor pharmacokinetic properties (e.g., low bioavailability)?

Answer:

Prodrug Design : Mask the ketone group as an ester (e.g., acetyloxymethyl) to enhance solubility .

Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to improve oral absorption .

Metabolic Stabilization : Introduce deuterium at labile positions (e.g., piperidine C-H) to reduce CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.